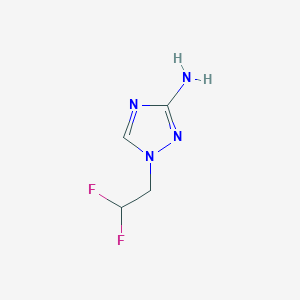

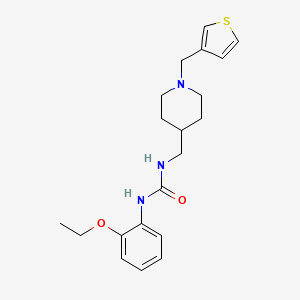

![molecular formula C9H11N3 B2542449 1-(4-氢咪唑并[1,2-a]吡啶-7-基)乙胺 CAS No. 1337687-13-4](/img/structure/B2542449.png)

1-(4-氢咪唑并[1,2-a]吡啶-7-基)乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

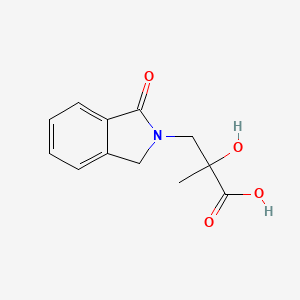

The compound 1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse pharmacological activities and serves as a scaffold for the development of various therapeutic agents. The specific compound is not directly mentioned in the provided papers, but its structural relatives and synthesis methods can provide insights into its potential synthesis and properties.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives often involves multi-step reactions that can include the formation of the imidazo ring, followed by various functionalization steps. For instance, the synthesis of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives involves a sequence of reactions starting from benzimidazole bipyrrolidine benzamides, leading to potent H3 receptor antagonists . Similarly, the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one from 2-aminobenzimidazole and ethyl cyanoacetate demonstrates the versatility of imidazo[1,2-a]pyridine chemistry . These methods could potentially be adapted for the synthesis of 1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using various spectroscopic techniques such as UV-vis, FT-IR, and NMR, as well as by X-ray crystallography and computational methods like density functional theory (DFT) . For example, the crystal structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was determined by single-crystal X-ray diffraction and compared with DFT calculations . These techniques could be employed to analyze the molecular structure of 1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can participate in various chemical reactions, including three-component reactions, as demonstrated by the synthesis of 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives . The reactivity of these compounds can be influenced by the presence of substituents on the imidazo ring, which can affect their electronic and steric properties. The chemical behavior of 1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine would likely be influenced by the hydroxy group and the ethylamine side chain, potentially allowing for further functionalization or participation in bioactive interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and stability, are crucial for their application in medicinal chemistry. These properties can be inferred from related compounds, such as the 1-[2-(substituted pyrrol-1-yl)ethyl]-2-methyl-5-nitroimidazole derivatives, which were evaluated for their antimicrobial activities . The introduction of different substituents can significantly alter these properties, and thus, a detailed analysis of 1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine would require experimental determination of these characteristics.

科学研究应用

无催化剂合成

该化合物已被用于通过涉及乙基草酰乙酸乙酯、2-氨基吡啶和环状 1,3-二羰基化合物的三组分反应中无催化剂合成 3-羟基咪唑并[1,2-a]吡啶两性离子衍生物。这种合成工艺非常重要,因为它可用于制备两性离子衍生物,而两性离子衍生物在化学合成和制药领域有许多应用 (Ghandi 等,2017)。

配位乙腈的还原

另一个有趣的应用是在钌配合物中将配位的乙腈还原为乙胺。该反应涉及该化合物,该化合物由各种光谱和分析技术合成和表征。配位的乙腈转化为乙胺对于研究金属配合物和催化至关重要 (Singh 等,2008)。

安全和危害

属性

IUPAC Name |

1-imidazo[1,2-a]pyridin-7-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-7(10)8-2-4-12-5-3-11-9(12)6-8/h2-7H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETZXXVYMNMXOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=NC=CN2C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

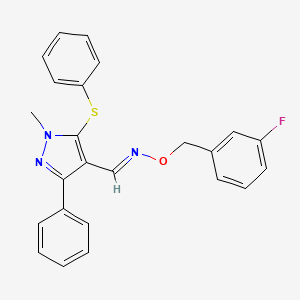

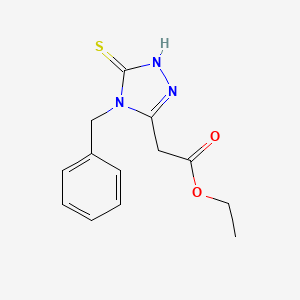

![N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide](/img/structure/B2542368.png)

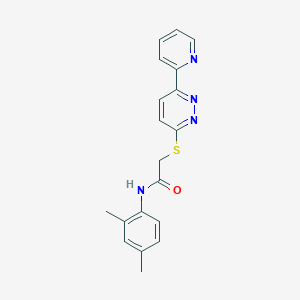

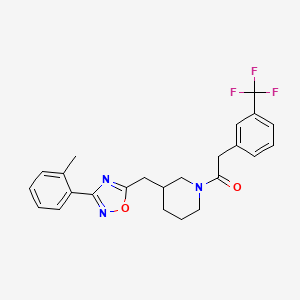

![N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2542371.png)

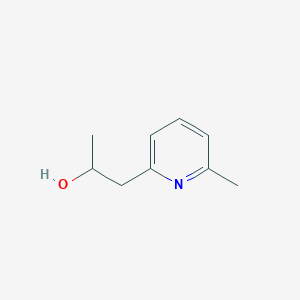

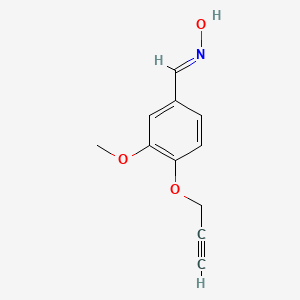

![1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2542378.png)

![N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide](/img/structure/B2542379.png)

![2-[1-(1H-Imidazole-5-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2542388.png)